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Compound Name:
bromobenzylcarbamate

Cat. No.: B061532

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-[(3-bromophenyl)methyl]lcarbamate, a member of the carbamate family, is a
valuable intermediate in organic synthesis. Its structure incorporates a Boc (tert-
butoxycarbonyl) protecting group attached to the nitrogen of (3-bromophenyl)methanamine.
This strategic placement of the Boc group allows for the modulation of the amine's reactivity,
making it a versatile building block in the synthesis of more complex molecules, particularly in
the realm of medicinal chemistry and drug discovery. The presence of the bromine atom on the
phenyl ring provides a reactive handle for various cross-coupling reactions, further expanding
its synthetic utility.

Chemical and Physical Properties

A comprehensive summary of the key physical and chemical properties of tert-butyl N-[(3-
bromophenyl)methyljcarbamate is presented below. These properties are crucial for its
handling, characterization, and application in experimental settings.
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Property Value Source

tert-butyl N-[(3-

IUPAC Name bromophenyl)methyllcarbamat ~ PubChem
e

Molecular Formula C12H16BrNO:2 PubChem

Molecular Weight 286.16 g/mol PubChem

) ) ) Generic observation for similar
Appearance White to off-white solid
compounds

Soluble in organic solvents
. i General knowledge of
Solubility such as dichloromethane, ethyl b .
carbamates
acetate, and methanol.

Synthesis

While a specific, detailed experimental protocol for the synthesis of tert-butyl N-[(3-
bromophenyl)methyl]carbamate is not readily available in peer-reviewed literature, a general
and reliable method can be adapted from standard procedures for the N-protection of amines.
The most common approach involves the reaction of (3-bromophenyl)methanamine with di-tert-
butyl dicarbonate (Bocz0) in the presence of a base.

General Experimental Protocol: N-Boc Protection of (3-
bromophenyl)methanamine

Materials:

(3-bromophenyl)methanamine

Di-tert-butyl dicarbonate (Boc20)

A suitable base (e.qg., triethylamine (EtsN) or sodium bicarbonate (NaHCO3))

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic
system of water and an organic solvent)
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Magnesium sulfate (MgSOa4) or sodium sulfate (Na2SOa) for drying

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

Dissolve (3-bromophenyl)methanamine in the chosen solvent in a round-bottom flask.
Add the base to the solution.

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same
solvent to the reaction mixture at room temperature or 0 °C.

Stir the reaction mixture at room temperature for a period of 2 to 12 hours, monitoring the
progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

If using a water-miscible solvent, remove it under reduced pressure. If using a water-
immiscible solvent, proceed to the extraction step.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

Purify the crude product by column chromatography on silica gel using a mixture of ethyl
acetate and hexanes as the eluent to afford pure tert-butyl N-[(3-
bromophenyl)methyl]carbamate.

Logical Workflow for Synthesis

The synthesis of tert-butyl N-[(3-bromophenyl)methyl]carbamate follows a straightforward

logical workflow, as depicted in the diagram below.
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A logical workflow for the synthesis of tert-butyl N-[(3-bromophenyl)methyllcarbamate.

Spectroscopic Data

While a complete set of authenticated spectra for tert-butyl N-[(3-
bromophenyl)methyl]carbamate is not available, the expected spectroscopic data can be
predicted based on its structure and data from analogous compounds.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

The *H NMR spectrum is expected to show the following characteristic signals:
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) tert-butyl group
~1.45 Singlet 9H
protons (-C(CHs)3)
Methylene protons (-
~4.25 Doublet 2H
CH2-NH-)
~4.90 Broad singlet 1H Amine proton (-NH-)
~7.15-7.45 Multiplet 4H Aromatic protons

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

The 13C NMR spectrum is expected to exhibit the following signals:

Chemical Shift (6, ppm) Assignment

~28.5 tert-butyl methyl carbons (-C(CHs)3)

~44.5 Methylene carbon (-CHz2-NH-)

705 Quaternary carbon of the tert-butyl group (-
C(CHs)3)

~122.5 Brominated aromatic carbon (C-Br)

~126.0 - ~131.0 Aromatic carbons (CH)

1410 Aromatic carbon attached to the methylene
group (C-CH2)

~156.0 Carbonyl carbon of the carbamate group (C=0)

IR (Infrared) Spectroscopy

The IR spectrum will likely display characteristic absorption bands corresponding to the
functional groups present in the molecule:
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Wavenumber (cm~?) Vibration Functional Group
~3350 N-H stretch Amine

Aliphatic (tert-butyl and
~2970 C-H stretch

methylene)
~1690 C=0 stretch Carbonyl (carbamate)
~1520 N-H bend Amine
~1160 C-O stretch Carbamate

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]* would be expected at m/z 285 and 287 with
an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
A significant fragment would be the loss of the tert-butyl group, resulting in a peak at m/z 229
and 231. Another common fragmentation would be the loss of the Boc group, leading to the (3-
bromophenyl)methanaminium ion at m/z 184 and 186.

Applications in Drug Development

Tert-butyl N-[(3-bromophenyl)methyl]carbamate serves as a key building block in the synthesis
of various pharmaceutically active compounds. The Boc-protected amine allows for selective
reactions at other positions of the molecule, while the bromo-substituent is a versatile handle
for introducing molecular diversity through cross-coupling reactions such as Suzuki, Heck, and

Sonogashira couplings.

While specific signaling pathways directly modulated by this compound are not documented, its
role as a synthetic intermediate implies its contribution to the creation of molecules that may
target a wide range of biological pathways. For instance, carbamate-containing molecules are
known to act as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-
protein interactions.

The general workflow for utilizing such a building block in a drug discovery program is outlined
below.
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General workflow for the use of tert-butyl N-[(3-bromophenyl)methyllcarbamate in drug
discovery.

Conclusion

Tert-butyl N-[(3-bromophenyl)methyl]carbamate is a synthetically important molecule with
significant potential in the field of medicinal chemistry. Its well-defined structure and the
presence of versatile functional groups make it an ideal starting material for the construction of
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complex organic molecules with potential therapeutic applications. Further research into the
biological activities of its derivatives is warranted to fully explore its potential in drug discovery
and development.

 To cite this document: BenchChem. [Technical Guide: Tert-butyl N-[(3-
bromophenyl)methyl]carbamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061532#iupac-name-for-tert-butyl-3-
bromobenzylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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